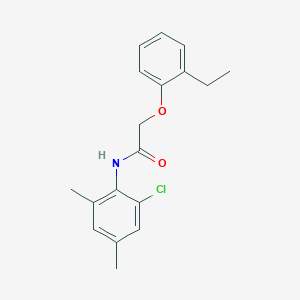

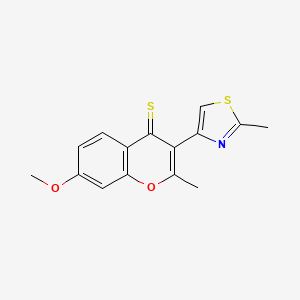

![molecular formula C20H18F2N2O B5591913 7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with similar structures often involves multicomponent reactions, cyclization processes, and the use of specific reagents to introduce the fluoro and azetidinyl groups. For instance, the diasterospecific synthesis of related compounds through Staudinger [2+2] cycloaddition reactions highlights the complexity and precision required in synthesizing such structures, emphasizing the roles of crystal structure and DFT studies in confirming configurations and optimizing synthesis routes (Gummidi et al., 2019).

Molecular Structure Analysis

Crystal structure analysis, including the use of X-ray crystallography and DFT calculations, plays a crucial role in understanding the molecular configuration, bond lengths, angles, and electronic properties of these compounds. The detailed analysis ensures the correct stereochemistry is achieved and provides insights into the compound's reactivity and interactions (Lalitha Gummidi et al., 2019).

Chemical Reactions and Properties

Compounds in this category can participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions, highlighting their versatility in forming complex molecular architectures. Such reactivity is essential for further functionalization and exploring the chemical space around the fluoroindole core (Satheeshkumar et al., 2020).

Scientific Research Applications

Anticancer Applications

A novel series of indole-azolidinone hybrids synthesized through Knoevenagel reaction showed promising anticancer potential. One compound, identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, exhibited significant cytotoxicity towards various cancer cells such as MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (hepatoma), and A549 (lung cancer) by inducing apoptosis via caspase 3-, PARP1-, and Bax-dependent mechanisms. This compound was found to be more toxic to cancer cells compared to non-malignant cells, indicating its potential as an anticancer agent for further in-depth studies (Kryshchyshyn-Dylevych et al., 2021).

HIV-1 Attachment Inhibitor

The indole derivative, specifically the 4-fluoro derivative, demonstrated enhanced potency as an HIV-1 attachment inhibitor that interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This compound showed good bioavailability in rats, dogs, and cynomolgus monkeys when administered orally, highlighting its potential for further pharmaceutical development (Wang et al., 2003).

Antibacterial Applications

A 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl) compound was found to possess extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. It was significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The study also revealed that the orientation of the N1 aromatic group, distorted out of the core quinolone plane, might be a key factor for its potent antibacterial activity (Kuramoto et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(4-fluorophenyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O/c1-12-16(15-3-2-4-17(22)20(15)23-12)11-19(25)24-10-9-18(24)13-5-7-14(21)8-6-13/h2-8,18,23H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVFMOYOYRJCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

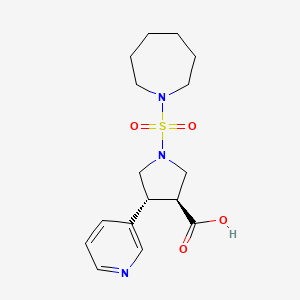

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

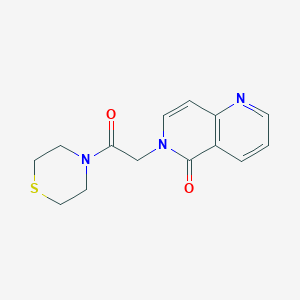

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)